Coe-pnh2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

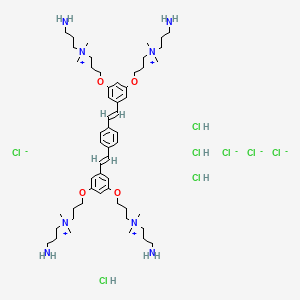

Molecular Formula |

C54H98Cl8N8O4 |

|---|---|

Molecular Weight |

1207.0 g/mol |

IUPAC Name |

3-aminopropyl-[3-[3-[3-[3-aminopropyl(dimethyl)azaniumyl]propoxy]-5-[(E)-2-[4-[(E)-2-[3,5-bis[3-[3-aminopropyl(dimethyl)azaniumyl]propoxy]phenyl]ethenyl]phenyl]ethenyl]phenoxy]propyl]-dimethylazanium;tetrachloride;tetrahydrochloride |

InChI |

InChI=1S/C54H94N8O4.8ClH/c1-59(2,29-9-25-55)33-13-37-63-51-41-49(42-52(45-51)64-38-14-34-60(3,4)30-10-26-56)23-21-47-17-19-48(20-18-47)22-24-50-43-53(65-39-15-35-61(5,6)31-11-27-57)46-54(44-50)66-40-16-36-62(7,8)32-12-28-58;;;;;;;;/h17-24,41-46H,9-16,25-40,55-58H2,1-8H3;8*1H/q+4;;;;;;;;/p-4/b23-21+,24-22+;;;;;;;; |

InChI Key |

YJTHTAHIGLHIRW-MRKXKPBPSA-J |

Isomeric SMILES |

C[N+](CCCOC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC(=CC(=C3)OCCC[N+](CCCN)(C)C)OCCC[N+](CCCN)(C)C)OCCC[N+](CCCN)(C)C)(CCCN)C.Cl.Cl.Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-] |

Canonical SMILES |

C[N+](C)(CCCN)CCCOC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OCCC[N+](C)(C)CCCN)OCCC[N+](C)(C)CCCN)OCCC[N+](C)(C)CCCN.Cl.Cl.Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Antimycobacterial Mechanism of Action of COE-PNH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infections driven by nontuberculous mycobacteria, particularly Mycobacterium abscessus (Mab), present a formidable challenge to clinicians due to their intrinsic resistance to a wide array of antibiotics. This has spurred the search for novel therapeutic agents with unconventional mechanisms of action. One such promising candidate is COE-PNH2, a conjugated oligoelectrolyte. This technical guide provides a comprehensive overview of the mechanism of action of this compound against mycobacteria, with a focus on its dual-pronged attack on the bacterial envelope and cellular bioenergetics. Detailed experimental protocols and quantitative data are presented to support the understanding of its potent bactericidal activity and low propensity for resistance development.

Introduction

Conjugated oligoelectrolytes (COEs) are a class of synthetic molecules characterized by a modular structure that can be tailored for various therapeutic applications. This compound has emerged from this class as a potent agent against M. abscessus, a notoriously difficult-to-treat pathogen.[1] Its unique mode of action, which targets the physical and functional integrity of the mycobacterial cell envelope rather than specific enzymes, is a key attribute that contributes to its efficacy and low frequency of resistance.[1] This document collates the available scientific data to provide an in-depth technical resource for researchers engaged in the development of new antimycobacterial drugs.

Chemical Structure and Synthesis

This compound is a small amphiphilic molecule with a hydrophilic-hydrophobic-hydrophilic topology, which facilitates its interaction with lipid bilayers.[1]

Synthesis of this compound:

The synthesis of this compound involves a multi-step process. A detailed schematic of the synthesis is provided in the supplementary materials of the primary research by Zhang et al. (2024).[1] The process begins with the synthesis of the core aromatic structure, followed by the addition of the cationic side groups which are crucial for its antimicrobial activity.

Antimycobacterial Activity and Cytotoxicity

This compound exhibits potent bactericidal activity against various physiological states of M. abscessus, including replicating bacteria, non-replicating persisters, and intracellular bacteria.[1] Its efficacy is maintained in the presence of human serum albumin and even in whole blood, highlighting its potential for in vivo applications.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and cytotoxicity of this compound.

| Parameter | Value | Cell Line/Strain | Reference |

| MIC90 | 32 µg/mL (26 µM) | M. abscessus ATCC 19977 | |

| IC50 | 3447 µg/mL | HepG2 (human liver) | |

| HC10 | >10,000 µg/mL | Human Red Blood Cells | |

| Selectivity Index (IC50/MIC90) | >100 | ||

| Frequency of Resistance | <1.25 x 10⁻⁹ | M. abscessus |

Table 1: In Vitro Activity and Cytotoxicity of this compound

Mechanism of Action

The primary mechanism of action of this compound is a dual attack on the mycobacterial cell envelope and its bioenergetic pathways. This multifaceted approach is believed to be the reason for its potent bactericidal activity and the low rate of resistance development.

Disruption of the Mycobacterial Envelope

This compound directly affects the physical and functional integrity of the complex mycobacterial cell wall. Transmission electron microscopy has revealed that treatment with this compound leads to the disruption of the mycomembrane and the cytoplasmic membrane. At higher concentrations, this disruption results in cell lysis.

Impairment of Cellular Bioenergetics

In addition to physical disruption, this compound interferes with essential bioenergetic pathways associated with the cytoplasmic membrane. This includes the inhibition of the electron transport chain, which leads to a depletion of intracellular ATP. The disruption of energy production is a critical component of its bactericidal effect, particularly against non-replicating persister cells which are metabolically less active but still require a basal level of ATP for survival.

Visualizing the Mechanism of Action

Caption: Dual mechanism of this compound against mycobacteria.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Protocol:

-

Mycobacterium abscessus (ATCC 19977) is cultured in 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

-

A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

-

A bacterial suspension is prepared and adjusted to a final concentration of 5 x 10⁵ CFU/mL in each well.

-

The plate is incubated at 37°C for 3-5 days.

-

The MIC90 is determined as the lowest concentration of this compound that inhibits at least 90% of the visible growth of the bacteria.

Cytotoxicity Assay (HepG2 Cells)

Protocol:

-

HepG2 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of this compound.

-

After 48 hours of incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is measured at 570 nm, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Hemolysis Assay

Protocol:

-

Fresh human red blood cells (hRBCs) are washed three times with phosphate-buffered saline (PBS).

-

A 2% (v/v) suspension of hRBCs is prepared in PBS.

-

The hRBC suspension is incubated with various concentrations of this compound for 1 hour at 37°C.

-

The samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify hemoglobin release.

-

The HC10 value (the concentration causing 10% hemolysis) is determined.

Intracellular Killing Assay (THP-1 Macrophages)

Protocol:

-

THP-1 human monocytic cells are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

The differentiated macrophages are infected with M. abscessus at a multiplicity of infection (MOI) of 10 for 4 hours.

-

Extracellular bacteria are removed by washing, and the infected cells are treated with this compound at 1x and 2x MIC.

-

After 3 days of incubation, the macrophages are lysed with 0.1% Triton X-100.

-

The intracellular bacterial load is quantified by plating serial dilutions of the lysate on 7H10 agar (B569324) plates and counting the colony-forming units (CFUs).

Caption: Workflow for the intracellular killing assay.

ATP Depletion Assay

Protocol:

-

M. abscessus cultures are grown to mid-log phase.

-

The bacterial cells are washed and resuspended in PBS.

-

This compound is added at various concentrations.

-

At specific time points, aliquots of the bacterial suspension are taken, and the cells are lysed.

-

Intracellular ATP levels are quantified using a commercial ATP bioluminescence assay kit.

-

The luminescence is measured using a luminometer, and ATP levels are normalized to the number of viable bacteria (CFU).

Conclusion

This compound represents a promising new class of antimycobacterial agents with a dual mechanism of action that circumvents conventional resistance pathways. Its ability to disrupt the mycobacterial envelope and interfere with cellular bioenergetics leads to potent bactericidal activity against both replicating and persistent forms of M. abscessus. The favorable safety profile, characterized by high selectivity for bacterial cells over mammalian cells, further underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel antimycobacterial compounds. Further research should focus on elucidating the precise molecular interactions of this compound with the mycobacterial membrane components and the specific enzymes of the electron transport chain that are inhibited.

References

An In-depth Technical Guide on the Synthesis of Aminophenyl-Coelenterazine Analogs

Disclaimer: The term "Coe-pnh2" does not correspond to a standard chemical nomenclature found in the scientific literature. Based on the common abbreviation "Coe" for coelenterazine (B1669285) and "pnh2" likely indicating an aminophenyl functional group, this guide details a representative synthesis pathway for a plausible aminophenyl-coelenterazine analog. The methodologies presented are based on established and published synthetic routes for various coelenterazine derivatives.[1][2][3][4][5]

This technical guide provides a comprehensive overview of a feasible synthetic route for an aminophenyl-coelenterazine, a molecule of interest for researchers in bioluminescence and drug development. The synthesis is strategically divided into two main stages: the preparation of a key coelenteramine intermediate and its subsequent condensation to form the final imidazo[1,2-a]pyrazin-3(7H)-one core structure.

Part 1: Synthesis of the Key Intermediate: 5-(4-aminophenyl)-3-benzyl-2-aminopyrazine

The cornerstone of this synthesis is the construction of a substituted coelenteramine. Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to efficiently form the carbon-carbon bond between the pyrazine (B50134) core and the desired aryl group.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-3-benzyl-5-bromopyrazine (1 equivalent), (4-aminophenyl)boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane (B91453) and water (in a 4:1 ratio), followed by the addition of a base, such as sodium carbonate (Na₂CO₃) (3 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 5-(4-aminophenyl)-3-benzyl-2-aminopyrazine.

Part 2: Synthesis of Aminophenyl-Coelenterazine

The final step in the synthesis involves the condensation of the coelenteramine intermediate with an α-ketoaldehyde. This reaction forms the characteristic imidazo[1,2-a]pyrazin-3(7H)-one core of coelenterazine.

Experimental Protocol: Condensation Reaction

-

Reaction Setup: The synthesized 5-(4-aminophenyl)-3-benzyl-2-aminopyrazine (1 equivalent) is dissolved in a mixture of methanol (B129727) and hydrochloric acid (HCl) under an inert atmosphere.

-

Addition of α-ketoaldehyde: To this solution, (4-hydroxyphenyl)glyoxal (1.1 equivalents) is added portion-wise at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 4-6 hours. The reaction progress is monitored by TLC or HPLC.

-

Isolation of the Product: Upon completion, the resulting precipitate is collected by filtration, washed with cold methanol, and then with diethyl ether to remove any unreacted starting materials. The solid is then dried under vacuum to yield the aminophenyl-coelenterazine product, typically as a hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative aspects of the proposed synthesis pathway. The yields are representative values based on similar reactions reported in the literature.

| Step | Reactants | Key Reagents & Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 2-amino-3-benzyl-5-bromopyrazine, (4-aminophenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1,4-Dioxane/Water | 90-100 | 12-24 | 70-85 |

| 2 | 5-(4-aminophenyl)-3-benzyl-2-aminopyrazine, (4-hydroxyphenyl)glyoxal | HCl | Methanol | Room Temp. | 4-6 | 60-75 |

Visualizing the Synthesis Pathway and Experimental Workflow

To provide a clear visual representation of the processes, the following diagrams have been generated using Graphviz.

References

An In-depth Technical Guide on the Effects of Coe-pnh2 on Bacterial Membranes

Note: The compound "Coe-pnh2" is not found in the current scientific literature. This guide utilizes the well-characterized antimicrobial peptide Melittin as a representative example to demonstrate the effects of a membrane-active agent on bacterial membranes, adhering to the requested format and technical depth. Melittin is the principal active component of bee venom and is known for its potent, broad-spectrum antimicrobial activity.[1][2][3]

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental evaluation of membrane-active antimicrobial agents, using Melittin as a model for "this compound." Melittin exerts its bactericidal effects primarily by disrupting the structural and functional integrity of bacterial cell membranes.[3][4] This document details the molecular interactions leading to membrane permeabilization, summarizes key quantitative data from various studies, provides detailed experimental protocols for assessing membrane damage, and presents visual diagrams of the underlying mechanisms and workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Mechanism of Action

Melittin is a 26-residue, cationic, and amphipathic peptide. Its mechanism of action against bacterial membranes is a multi-step process that culminates in cell death through membrane disruption.

-

Electrostatic Attraction and Binding: The positively charged C-terminal region of Melittin is initially attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Hydrophobic Insertion and Structural Change: Upon binding, the peptide undergoes a conformational change, folding into an α-helical structure. This amphipathic helix inserts into the lipid bilayer, driven by hydrophobic interactions.

-

Pore Formation: The accumulation and aggregation of Melittin peptides within the membrane lead to the formation of transmembrane pores. While several models exist, the "toroidal pore" model is widely supported for Melittin. In this model, the lipid monolayers bend inward to line the pore, creating a channel composed of both peptides and lipid headgroups. This structure disrupts the strict segregation of polar and nonpolar regions of the bilayer.

-

Membrane Depolarization and Permeabilization: The formation of these pores leads to a rapid dissipation of the transmembrane potential (depolarization). This is followed by the leakage of ions, metabolites, ATP, and larger macromolecules like proteins and nucleic acids across the compromised membrane, ultimately leading to cell lysis and death.

Signaling Pathway and Mechanism of Action Diagram

Caption: Mechanism of Melittin-induced bacterial membrane disruption.

Quantitative Data Presentation

The antimicrobial efficacy and membrane-disrupting activity of Melittin have been quantified across numerous studies. The following tables summarize key findings.

Table 1: Antimicrobial Activity of Melittin

| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 1 - 6.4 | 1.25 - 6.4 | |

| MRSA | Gram-positive | 0.625 - 6.4 | 1.25 - 6.4 | |

| Escherichia coli | Gram-negative | 4 - 64 | 8 - 128 | |

| Pseudomonas aeruginosa | Gram-negative | 1.25 - 10 | 1.25 - 10 | |

| Klebsiella pneumoniae | Gram-negative | >64 | >128 | |

| Acinetobacter baumannii | Gram-negative | 4 - 64 | 8 - 128 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Biophysical Effects of Melittin on Membranes

| Parameter | Method | Observation | Reference |

| Membrane Depolarization | DiSC3(5) Fluorescence Assay | Rapid increase in fluorescence, indicating loss of membrane potential. | |

| Membrane Permeabilization | Propidium Iodide (PI) / SYTOX Green Uptake | Dose-dependent increase in PI/SYTOX fluorescence, indicating compromised membrane integrity. | |

| ATP Leakage | Bioluminescence Assay | Significant increase in extracellular ATP, confirming pore formation. | |

| Pore Formation | Ellipsometry & Laser Scanning Microscopy | Formation of pores occupying ~40% of the bilayer. | |

| Biofilm Inhibition | Crystal Violet Assay | Up to 87% inhibition of biofilm formation. | |

| Biofilm Eradication | Crystal Violet Assay | Up to 80% eradication of mature biofilms. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of membrane-active agents. The following are protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

Culture bacteria in Mueller-Hinton Broth (MHB) overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Further dilute the suspension to a final concentration of approximately 5 x 10^5 CFU/mL in a 96-well microtiter plate.

-

-

Preparation of Melittin Dilutions:

-

Prepare a stock solution of Melittin in a suitable solvent (e.g., sterile water or PBS).

-

Perform twofold serial dilutions of the Melittin stock solution in MHB directly in the 96-well plate to achieve the desired concentration range (e.g., 0.5 to 128 µg/mL).

-

-

Incubation and Analysis:

-

Add the prepared bacterial inoculum to each well containing the Melittin dilutions.

-

Include a positive control (bacteria without Melittin) and a negative control (MHB without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of Melittin that completely inhibits visible bacterial growth.

-

Cytoplasmic Membrane Depolarization Assay

This protocol utilizes the membrane potential-sensitive fluorescent dye DiSC3(5).

-

Cell Preparation:

-

Grow bacteria to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them three times with a buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).

-

Resuspend the cells in the same buffer to an OD600 of approximately 0.05-0.1.

-

-

Dye Loading and Signal Stabilization:

-

Add DiSC3(5) to the cell suspension to a final concentration of 0.5-1 µM.

-

Add KCl to a final concentration of 100 mM to equilibrate the cytoplasmic and external K+ concentrations.

-

Incubate in the dark at room temperature until the fluorescence signal stabilizes (this indicates the dye has fully partitioned into the polarized membranes and self-quenched).

-

-

Measurement:

-

Place the cell suspension in a fluorometer cuvette.

-

Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

-

Add Melittin at the desired concentration and immediately begin recording the change in fluorescence over time.

-

An increase in fluorescence indicates the release of the dye from the membrane due to depolarization.

-

Outer and Inner Membrane Permeabilization Assays

These assays use fluorescent probes that are typically membrane-impermeable.

-

Outer Membrane Permeability (for Gram-negative bacteria):

-

Use the fluorescent probe 1-N-phenylnaphthylamine (NPN).

-

Prepare bacterial cells as in the depolarization assay.

-

Add NPN to a final concentration of 10 µM.

-

Record the baseline fluorescence (Excitation: ~350 nm, Emission: ~420 nm).

-

Add Melittin. An increase in fluorescence occurs as NPN enters the disrupted outer membrane and partitions into the phospholipid environment.

-

-

Inner (Cytoplasmic) Membrane Permeability:

-

Use fluorescent probes like Propidium Iodide (PI) or SYTOX Green.

-

Prepare bacterial cells and add the probe (e.g., 0.5 µM SYTOX Green).

-

Record baseline fluorescence (SYTOX Green Ex: ~480 nm, Em: ~522 nm; PI Ex: ~535 nm, Em: ~617 nm).

-

Add Melittin. A significant increase in fluorescence indicates that the probe has crossed the compromised inner membrane and bound to intracellular nucleic acids.

-

ATP Leakage Assay

This protocol measures the release of intracellular ATP into the supernatant.

-

Cell Preparation:

-

Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice in a suitable buffer (e.g., 50 mM HEPES, pH 7.0).

-

Resuspend the cells in the buffer to a defined concentration.

-

-

Treatment and Sample Collection:

-

Incubate the cell suspension with Melittin at various concentrations for a defined period (e.g., 30 minutes).

-

Centrifuge the samples to pellet the bacteria.

-

Carefully collect the supernatant, which contains any leaked extracellular ATP.

-

-

ATP Measurement:

-

Use a commercial ATP bioluminescence assay kit (e.g., luciferin/luciferase-based).

-

Add the supernatant to the assay reagent according to the manufacturer's instructions.

-

Measure the resulting luminescence using a luminometer.

-

The amount of ATP is quantified by comparing the luminescence to a standard curve generated with known ATP concentrations. An increase in extracellular ATP relative to untreated controls indicates membrane disruption.

-

Mandatory Visualizations

Experimental Workflow for Membrane Integrity Assessment

References

Foundational Research on Conjugated Oligoelectrolytes in Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents that operate via mechanisms distinct from conventional antibiotics. Conjugated oligoelectrolytes (COEs) have emerged as a promising class of synthetic antimicrobials with potent activity against a broad spectrum of bacteria, including multidrug-resistant strains.[1][2] This technical guide provides an in-depth overview of the foundational research on COEs in antibiotics, focusing on their core mechanism of action, structure-activity relationships, and key experimental methodologies. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Detailed protocols for the synthesis of representative COEs and for critical biological assays are provided to facilitate further research and development in this area. Furthermore, key pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual understanding of the principles discussed.

Introduction to Conjugated Oligoelectrolytes (COEs)

COEs are a class of synthetic molecules characterized by a conjugated hydrophobic core and ionic pendant groups.[3] This amphiphilic nature allows them to spontaneously intercalate into the lipid bilayers of bacterial cell membranes.[4] Initially investigated for their applications in bioelectronics, certain COEs were serendipitously discovered to exhibit potent antimicrobial properties.[5] Unlike many traditional antibiotics that target specific metabolic pathways, COEs primarily act on the bacterial cell membrane, a mechanism to which bacteria are less likely to develop resistance. Their modular structure allows for systematic modifications to fine-tune their antimicrobial efficacy and selectivity, making them a highly adaptable platform for antibiotic development.

Mechanism of Action

Initial hypotheses suggested that COEs function by forming pores in the bacterial membrane, leading to cell lysis. However, more recent and detailed studies indicate a more complex mechanism of action centered on membrane restructuring and lipid redistribution .

Key aspects of the COE mechanism of action include:

-

Membrane Intercalation: The hydrophobic core of the COE inserts into the lipid bilayer, while the ionic side chains remain at the membrane-water interface.

-

Lipid Domain Reorganization: COE insertion leads to the reorganization of membrane lipids, causing the formation of regions with increased fluidity. In some bacteria, this manifests as the overproduction of regions of increased fluidity (RIFs).

-

Vesicle Formation: In Gram-negative bacteria like E. coli, treatment with certain COEs results in the formation of micrometer-sized membrane vesicles.

-

Disruption of Membrane-Associated Processes: By altering the physical properties of the membrane, COEs disrupt essential membrane-associated functions such as respiration, ATP synthesis, and cell division.

This mechanism of inducing membrane chaos, rather than simple puncture, represents a significant departure from many conventional membrane-active antibiotics.

Structure-Activity Relationships (SAR)

The antimicrobial activity and selectivity of COEs are highly dependent on their molecular structure. Key structural features that influence their biological activity include:

-

Hydrophobicity: The hydrophobicity of the conjugated core and the alkyl chains on the cationic groups is a critical factor. Increased hydrophobicity generally leads to greater association with bacterial cells and enhanced antimicrobial potency. However, excessive hydrophobicity can also increase toxicity towards mammalian cells.

-

Molecular Dimensions: The length of the conjugated backbone and the linkers between the core and the cationic sites impact how the COE inserts into the membrane. A mismatch between the COE's length and the thickness of the bacterial membrane can lead to greater disruption.

-

Cationic Groups: The nature of the cationic groups (e.g., quaternary ammonium, pyridinium, amidine) influences the electrostatic interactions with the negatively charged components of the bacterial cell envelope.

A systematic investigation of distyrylbenzene-based COEs revealed that subtle changes in the length of the linker and the terminal alkyl chains can significantly affect the balance between antimicrobial efficacy and mammalian cell cytotoxicity. For instance, COE2-3C-C4butyl was identified as an optimal structure with a low MIC against E. coli and minimal cytotoxicity and hemolytic activity.

Quantitative Data

The following tables summarize key quantitative data from foundational studies on the antimicrobial and cytotoxic properties of various COEs.

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative COEs against Various Bacteria

| COE | Target Bacterium | MIC (µg/mL) | Reference |

| COE2-3C-C4butyl | E. coli K12 | 4 | |

| COE-D8 | E. coli | 4 | |

| COE-D8 | E. faecalis | 4 | |

| COE-D4 | E. coli | 128 | |

| COE-PNH2 | M. abscessus | 32 | |

| Compound 1b (amidine-based) | P. aeruginosa | 2 |

Table 2: Cytotoxicity and Hemolytic Activity of Representative COEs

| COE | Cell Line | IC50 (µg/mL) | Hemolytic Activity (HC50, µg/mL) | Reference |

| COE2-3C-C4butyl | HepG2 | >1024 | >1024 | |

| COE2-3C-C4hexyl | HepG2 | - | 53 | |

| Compound 1b (amidine-based) | HepG2 | 1024 | - | |

| This compound | - | >128 | - |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of COEs.

Synthesis of a Representative COE (COE2-3C-C4butyl)

The synthesis of distyrylbenzene-based COEs typically involves a Suzuki cross-coupling reaction to form the conjugated backbone, followed by quaternization to introduce the cationic groups.

Protocol:

-

Suzuki Cross-Coupling:

-

In a reaction vessel under an inert atmosphere (e.g., argon), combine the aryl dihalide (e.g., a dibrominated distyrylbenzene (B1252955) precursor) and the appropriate boronic acid or ester.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand) and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Dissolve the reactants in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the neutral conjugated intermediate.

-

-

Quaternization:

-

Dissolve the purified intermediate in a suitable solvent (e.g., tetrahydrofuran (B95107) or acetone).

-

Add an excess of the desired alkyl halide (e.g., 1-bromobutane (B133212) for the butyl chains and a bromo-functionalized tertiary amine for the cationic precursor).

-

Heat the mixture under reflux and stir for an extended period (e.g., 24-48 hours).

-

Monitor the reaction for the formation of a precipitate, which is the quaternized COE.

-

Collect the solid product by filtration, wash with a non-polar solvent to remove unreacted starting materials, and dry under vacuum.

-

-

Purification and Characterization:

-

Further purify the final COE by recrystallization or dialysis if necessary.

-

Characterize the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).

-

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

-

Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ colony-forming units (CFU)/mL).

-

-

Serial Dilution of COE:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the COE in the broth medium. The concentration range should span the expected MIC value.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the COE dilutions.

-

Include a positive control (bacteria in broth without COE) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the COE that completely inhibits visible bacterial growth.

-

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

-

Assay Setup:

-

Prepare flasks or tubes containing a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in broth medium.

-

Add the COE at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control without the COE.

-

-

Time-Course Sampling:

-

Incubate the cultures at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

-

-

Viable Cell Counting:

-

Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).

-

Plate the dilutions onto agar (B569324) plates and incubate at 37°C for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log₁₀(CFU/mL) versus time for each COE concentration and the control. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is generally considered bactericidal.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Protocol:

-

Cell Seeding:

-

Seed mammalian cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the COE in cell culture medium and add them to the wells containing the cells.

-

Include a vehicle control (cells with medium and the solvent used for the COE) and a positive control for cytotoxicity (e.g., Triton X-100).

-

Incubate the plate for a specified period (e.g., 24-48 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the COE that causes 50% inhibition of cell viability, can be determined by plotting cell viability against the logarithm of the COE concentration.

-

Hemolytic Activity Assay

This assay assesses the lytic effect of a compound on red blood cells.

Protocol:

-

Preparation of Red Blood Cells (RBCs):

-

Obtain fresh whole blood and centrifuge to pellet the RBCs.

-

Wash the RBCs several times with PBS until the supernatant is clear.

-

Resuspend the RBCs in PBS to a final concentration of, for example, 2% (v/v).

-

-

Assay Setup:

-

In a 96-well plate, add serial dilutions of the COE in PBS.

-

Add the RBC suspension to each well.

-

Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution of 1% Triton X-100, which causes complete lysis).

-

-

Incubation and Centrifugation:

-

Incubate the plate at 37°C for 1 hour.

-

Centrifuge the plate to pellet the intact RBCs.

-

-

Absorbance Measurement:

-

Carefully transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm).

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each COE concentration relative to the positive control. The HC50 value is the concentration that causes 50% hemolysis.

-

Conclusion and Future Perspectives

Conjugated oligoelectrolytes represent a versatile and promising platform for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Their unique mechanism of action, which involves the disruption of bacterial membrane integrity through lipid reorganization, offers a potential advantage in circumventing existing resistance mechanisms. The ability to systematically tune their structure to optimize antimicrobial activity while minimizing toxicity provides a clear path for future drug development efforts. The experimental protocols and foundational data presented in this guide are intended to serve as a valuable resource for researchers in this exciting and critical field. Future research will likely focus on further elucidating the molecular details of COE-membrane interactions, exploring novel COE architectures with enhanced selectivity, and advancing lead compounds through preclinical and clinical development.

References

Key Researchers and Institutions Behind the Development of Coe-pnh2

The development of the promising anti-mycobacterial agent, Coe-pnh2, was spearheaded by a collaborative team primarily from the National University of Singapore (NUS) . The principal investigators leading this research were Professor Guillermo C. Bazan and Ms. Kaixi Zhang .[1]

Professor Bazan is affiliated with the Department of Chemistry and the Institute for Functional Intelligent Materials (I-FIM) at NUS. Ms. Zhang was also associated with the Department of Chemistry at NUS during the core research period.[1] Their work, in conjunction with a broader team of researchers, was published in the prestigious journal Science Translational Medicine, bringing to light the potential of this compound in combating multidrug-resistant mycobacterial infections.

The research team also included collaborators from other institutions, highlighting the multidisciplinary nature of the project. These included scientists from the Center for Polymers and Organic Solids at the University of California, Santa Barbara, and the Lee Kong Chian School of Medicine at Nanyang Technological University, among others.[1]

This in-depth technical guide consolidates the key findings related to this compound, presenting the quantitative data in structured tables, detailing the experimental protocols, and visualizing the compound's mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: In Vitro Antimicrobial Activity of this compound against Mycobacterium abscessus

| Parameter | Value | Notes |

| Minimum Inhibitory Concentration (MIC) | 1x | Exhibited bacteriostatic activity. |

| Bactericidal Concentration | 2x MIC | Resulted in a 4 log10 reduction in colony-forming units (CFUs) by day 4. |

| 4x MIC | Led to complete eradication of bacilli by day 3 (<100 CFU/ml). | |

| Activity against Intracellular M. abscessus | 1x MIC | Inhibited the growth of intracellular bacilli. |

| 2x MIC | Killed intracellular M. abscessus, with a 2.4 log10 CFU reduction compared to the untreated control.[2] | |

| Frequency of Resistance | < 1.25 x 10⁻⁹ | Low propensity for resistance development.[1] |

Table 2: In Vivo Efficacy and Safety of this compound in a Mouse Model of M. abscessus Lung Infection

| Parameter | Dosage | Outcome |

| Efficacy | 2.5 mg/kg (QOD) | Statistically significant reduction in bacterial load in the lungs compared to the vehicle control. |

| 5 mg/kg (QOD) | Further significant reduction in bacterial load, demonstrating a dose-dependent effect. | |

| Safety | 10 mg/kg (single i.v. dose) | No observable weight loss or signs of toxicity. |

| 20 mg/kg (single i.v. dose) | Well-tolerated with no adverse effects noted. |

Experimental Protocols

The following are detailed methodologies for key experiments performed to evaluate this compound.

Determination of Minimum Inhibitory Concentration (MIC)

-

M. abscessus Culture: Mycobacterium abscessus (ATCC 19977, smooth morphotype) was cultured at 37°C in Middlebrook 7H9 liquid medium supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC).

-

Preparation of this compound: A stock solution of this compound was prepared in sterile deionized water and serially diluted in a 96-well microplate.

-

Inoculation: A mid-logarithmic phase culture of M. abscessus was diluted to a final concentration of 5 x 10⁵ CFU/ml and added to the wells containing the this compound dilutions.

-

Incubation: The microplate was incubated at 37°C for 3-5 days.

-

MIC Determination: The MIC was defined as the lowest concentration of this compound that visually inhibited bacterial growth.

Kill-Kinetics Assay

-

M. abscessus Culture: A mid-logarithmic phase culture of M. abscessus was prepared as described for the MIC assay.

-

Drug Exposure: The bacterial culture was exposed to this compound at concentrations of 1x, 2x, and 4x the MIC. A no-drug control was also included.

-

Sampling: Aliquots were taken from each culture at specified time points (e.g., 0, 1, 2, 3, and 4 days).

-

CFU Enumeration: The aliquots were serially diluted in fresh medium and plated on Middlebrook 7H10 agar (B569324) plates supplemented with OADC. The plates were incubated at 37°C for 5-7 days, after which the colonies were counted to determine the number of viable bacteria (CFU/ml).

In Vitro Intracellular Efficacy Model

-

Cell Culture: THP-1 human monocytic cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Infection: Differentiated THP-1 macrophages were infected with M. abscessus at a multiplicity of infection (MOI) of 10 for 3 hours.

-

Antibiotic Treatment: Extracellular bacteria were removed by washing, and the infected cells were treated with this compound at 1x and 2x the MIC.

-

Lysis and Plating: At specified time points (e.g., 0, 1, 2, and 3 days), the infected macrophages were lysed with a solution of 0.1% Triton X-100 to release the intracellular bacteria. The lysate was then serially diluted and plated on 7H10 agar to determine the intracellular bacterial load.

In Vivo Mouse Model of Lung Infection

-

Animal Model: C3HeB/FeJ mice were used for the acute lung infection model.

-

Immunosuppression: Mice received a daily injection of dexamethasone (B1670325) for one week prior to infection and throughout the experiment to establish a robust infection.

-

Infection: Mice were infected intranasally with M. abscessus.

-

Treatment: Treatment with this compound (2.5 mg/kg or 5 mg/kg, administered every other day via the intratracheal route) or a vehicle control was initiated one day post-infection.

-

Outcome Assessment: At the end of the treatment period, mice were euthanized, and the lungs were harvested, homogenized, and plated on 7H10 agar to determine the bacterial burden.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a generalized experimental workflow.

Caption: Dual mechanism of action of this compound against M. abscessus.

Caption: Preclinical evaluation workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for COE-PNH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

COE-PNH2 is a novel conjugated oligoelectrolyte (COE) with potent antimicrobial activity against Mycobacterium abscessus (M. abscessus), a notoriously difficult-to-treat nontuberculous mycobacterium. This document provides detailed application notes and laboratory protocols for the utilization of this compound in a research setting. This compound demonstrates a dual mechanism of action, disrupting the bacterial cell envelope and interfering with essential bioenergetic pathways.[1][2][3] It is effective against replicating, non-replicating, and intracellular forms of M. abscessus and exhibits a low propensity for resistance development.[2][4]

Mechanism of Action

This compound exerts its bactericidal effect through a two-pronged attack on the physical and functional integrity of the M. abscessus envelope. It is believed to intercalate into both the mycomembrane and the cytoplasmic membrane. This disruption of the membrane integrity leads to a breakdown of essential bioenergetic pathways, ultimately resulting in bacterial cell death. This multi-target mechanism is likely responsible for its potent bactericidal activity and the low frequency of observed resistance.

Caption: Dual mechanism of this compound targeting the M. abscessus cell envelope.

Data Presentation

In Vitro Activity of this compound

| Parameter | Organism/Cell Line | Value | Reference |

| MIC90 | M. abscessus ATCC 19977 | 32 µg/mL (26 µM) | |

| Frequency of Resistance | M. abscessus | < 1.25 x 10-9 | |

| Cytotoxicity (IC50) | HepG2 cells | 3447 µg/mL | |

| Hemolysis | Human Red Blood Cells | < 10% at 10,000 µg/mL | |

| Selectivity Index (IC50/MIC90) | - | > 100 |

In Vivo Efficacy of this compound in a Mouse Model of Lung Infection

| Treatment Group | Dose | Route | Log10 CFU Reduction (vs. Vehicle) | Reference |

| This compound | 2.5 mg/kg | Intratracheal | 2.1 | |

| This compound | 5 mg/kg | Intratracheal | 2.5 | |

| Amikacin (B45834) (AMK) | 5 mg/kg | Intratracheal | 0.4 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard microdilution methods for M. abscessus.

Materials:

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in growth medium)

-

M. abscessus strain (e.g., ATCC 19977)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 5% OADC (Oleic Albumin Dextrose Catalase)

-

96-well microtiter plates

-

Incubator at 37°C

Procedure:

-

Prepare a bacterial suspension of M. abscessus in CAMHB, adjusted to a McFarland standard of 0.5.

-

Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 105 CFU/mL.

-

Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate.

-

Add the bacterial inoculum to each well.

-

Include a positive control (bacteria without this compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 3-5 days.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Kill-Kinetics Assay

This assay determines the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

This compound

-

Log-phase culture of M. abscessus

-

CAMHB with 5% OADC

-

Sterile culture tubes

-

Shaking incubator at 37°C

-

Plates for colony forming unit (CFU) enumeration (e.g., Middlebrook 7H11 agar)

Procedure:

-

Grow M. abscessus to early-log phase (OD600 of ~0.2-0.4).

-

Dilute the culture to a starting inoculum of ~106 CFU/mL in multiple tubes containing fresh CAMHB.

-

Add this compound to the tubes at various concentrations (e.g., 1x, 2x, 4x MIC). Include a no-drug control.

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 24, 48, 72, 96 hours), collect aliquots from each tube.

-

Perform serial dilutions of the aliquots and plate on agar (B569324) for CFU counting.

-

Incubate the plates at 37°C for 5-7 days and count the colonies.

-

Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Intracellular Killing Assay

This protocol assesses the ability of this compound to kill M. abscessus residing within macrophages.

Materials:

-

THP-1 human monocytic cell line

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

M. abscessus opsonized with human serum

-

This compound

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Amikacin (to kill extracellular bacteria)

-

Sterile water for cell lysis

-

Plates for CFU enumeration

Procedure:

-

Seed THP-1 cells in a 24-well plate and differentiate into macrophages by treating with PMA for 24-48 hours.

-

Infect the macrophages with opsonized M. abscessus at a multiplicity of infection (MOI) of 10:1 for 3-4 hours.

-

Wash the cells with PBS to remove extracellular bacteria and add fresh medium containing amikacin (e.g., 200 µg/mL) for 2 hours to kill any remaining extracellular bacteria.

-

Wash the cells again and add fresh medium containing various concentrations of this compound (e.g., 1x, 2x MIC).

-

Incubate for desired time points (e.g., 24, 48, 72 hours).

-

At each time point, wash the cells, lyse them with sterile water, and plate serial dilutions of the lysate to determine intracellular CFU.

-

Compare the CFU counts from this compound-treated wells to untreated control wells.

In Vivo Efficacy in a Mouse Model of Acute Lung Infection

This is a representative protocol and must be adapted and approved by the institution's animal care and use committee.

Materials:

-

C3HeB/FeJ mice (or other appropriate strain)

-

M. abscessus inoculum

-

This compound formulation for intratracheal or intranasal delivery

-

Anesthesia

-

Surgical/dosing equipment

-

Homogenizer for lung tissue

Procedure:

-

Anesthetize the mice.

-

Infect the mice via intranasal or intratracheal instillation with a defined inoculum of M. abscessus.

-

After a set period to establish infection (e.g., 24 hours), begin treatment with this compound or vehicle control. Dosing regimen (e.g., daily, every other day) and route (e.g., intratracheal) should be predetermined.

-

Monitor the mice for signs of distress and body weight changes throughout the experiment.

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs, homogenize the tissue, and plate serial dilutions to determine the bacterial load (CFU) per lung.

-

Compare the lung CFU counts between the this compound-treated and vehicle control groups.

Caption: Workflow for in vivo efficacy testing in a mouse lung infection model.

References

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. researchgate.net [researchgate.net]

- 3. Activity of combinations of bactericidal and bacteriostatic compounds in Mycobacterium abscessus-infected mice: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple In Vitro Method to Determine Bactericidal Activity Against Mycobacterium abscessus Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coe-pnh2 in the Treatment of Nontuberculous Mycobacteria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pre-clinical application of Coe-pnh2, a novel conjugated oligoelectrolyte, in the treatment of nontuberculous mycobacteria (NTM) infections, with a primary focus on Mycobacterium abscessus. The provided protocols are based on published research and are intended to guide further investigation and development of this promising anti-mycobacterial agent.

Introduction

Nontuberculous mycobacteria are a group of opportunistic pathogens that can cause chronic and debilitating lung infections, particularly in individuals with pre-existing lung conditions.[1][2] Treatment of NTM infections is challenging due to the intrinsic resistance of these organisms to many conventional antibiotics.[3][4] this compound has emerged as a potential therapeutic agent, demonstrating potent bactericidal activity against M. abscessus, including replicating, non-replicating, and intracellular forms.[3] Its unique dual mechanism of action, involving the disruption of the bacterial membrane and essential bioenergetic pathways, contributes to its efficacy and low propensity for resistance development.

Mechanism of Action

This compound exerts its bactericidal effect through a two-pronged attack on the mycobacterial cell. This dual mechanism is a key factor in its potency and the low observed frequency of resistance.

-

Bacterial Membrane Disruption: this compound, as a conjugated oligoelectrolyte, is designed to interact with and disrupt the integrity of the bacterial cell envelope. This leads to increased membrane permeability and subsequent cell death.

-

Obstruction of Bioenergetic Pathways: In addition to physical disruption of the membrane, this compound interferes with vital bioenergetic pathways within the mycobacteria. This metabolic disruption further contributes to the bactericidal activity of the compound.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. Breakthrough antibiotic shows promise against obstinate mycobacterial infections [news.nus.edu.sg]

- 3. researchgate.net [researchgate.net]

- 4. An anti-mycobacterial conjugated oligoelectrolyte effective against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms with Coe-pnh2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic resistance is a global health crisis, necessitating the development of novel antimicrobial agents with unique mechanisms of action that are less prone to resistance development. Coe-pnh2, a conjugated oligoelectrolyte (COE), has emerged as a promising candidate, particularly against intrinsically resistant nontuberculous mycobacteria such as Mycobacterium abscessus (Mab).[1][2][3] This document provides detailed application notes and protocols for utilizing this compound as a tool to study antibiotic resistance mechanisms and as a potential therapeutic agent.

This compound is an amphiphilic small molecule characterized by a hydrophilic-hydrophobic-hydrophilic structure, which facilitates its interaction with biological membranes. Its primary mode of action involves a dual attack on the bacterial envelope. It disrupts the physical and functional integrity of both the mycomembrane and the cytoplasmic membrane. This multi-targeted approach affects essential bioenergetic pathways and is believed to be the reason for its low propensity to induce bacterial resistance.

Key Features of this compound

-

Broad-Spectrum Activity: While extensively studied against M. abscessus, COEs as a class have shown activity against a range of clinically relevant Gram-positive and Gram-negative pathogens.

-

Efficacy Against Persister Cells: this compound is effective against replicating, non-replicating persisters, and intracellular forms of M. abscessus.

-

Low Resistance Profile: Studies have shown a very low frequency of spontaneous resistance to this compound (below 1.25 × 10⁻⁹), with no detectable resistance emerging after serial passaging.

-

Favorable Safety Profile: this compound demonstrates low cytotoxicity against mammalian cells and is non-hemolytic at concentrations well above its effective antimicrobial concentrations.

-

In Vivo Efficacy: The compound has been shown to be well-tolerated and effective in a mouse model of M. abscessus lung infection.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and safety profile of this compound.

Table 1: In Vitro Antimicrobial Activity of this compound against Mycobacterium abscessus

| Strain | MIC₉₀ (μg/mL) | Reference |

| M. abscessus ATCC 19977 | 32 |

Table 2: Bactericidal Activity of this compound against M. abscessus

| Concentration | Time Point | Log₁₀ CFU Reduction | Reference |

| 2 x MIC | Day 4 | 4 | |

| 4 x MIC | Day 3 | Complete eradication (<100 CFU/mL) |

Table 3: Intracellular Activity of this compound against M. abscessus in THP-1 Macrophages

| Concentration | Time Point | Log₁₀ CFU Reduction (vs. untreated) | Reference |

| 1 x MIC | Day 3 | 1.4 | |

| 2 x MIC | Day 3 | 2.4 |

Table 4: Cytotoxicity and Hemolytic Activity of this compound

| Assay | Cell Line | Value | Selectivity Index (IC₅₀/MIC₉₀) | Reference |

| Cytotoxicity (IC₅₀) | HepG2 | 3447 μg/mL | >100 | |

| Hemolysis (HC₁₀) | Human Red Blood Cells | >10,000 μg/mL | Not Applicable |

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of this compound required to inhibit the visible growth of M. abscessus.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

M. abscessus culture (e.g., ATCC 19977)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial suspension of M. abscessus in 7H9 broth, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in 7H9 broth.

-

Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

-

Include a positive control (bacteria without this compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 3-5 days.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Kill-Kinetics Assay

This assay evaluates the bactericidal activity of this compound over time.

Materials:

-

This compound

-

Log-phase culture of M. abscessus

-

Middlebrook 7H9 broth with supplements

-

Middlebrook 7H10 agar (B569324) plates with 10% OADC

-

Sterile saline or PBS with 0.05% Tween 80

Procedure:

-

Inoculate M. abscessus into 7H9 broth at a starting density of approximately 1 x 10⁶ CFU/mL.

-

Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a no-drug control.

-

Incubate the cultures at 37°C with shaking.

-

At specified time points (e.g., 0, 1, 2, 3, 4, and 7 days), collect aliquots from each culture.

-

Prepare serial dilutions of the aliquots in sterile saline or PBS with Tween 80.

-

Plate the dilutions onto 7H10 agar plates.

-

Incubate the plates at 37°C for 5-7 days, until colonies are visible.

-

Count the colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time.

Intracellular Activity Assay

This protocol assesses the ability of this compound to kill M. abscessus residing within macrophages.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

M. abscessus culture

-

This compound

-

Amikacin (B45834) (for killing extracellular bacteria)

-

Sterile water for cell lysis

Procedure:

-

Seed THP-1 cells in a 24-well plate and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

Infect the macrophages with M. abscessus at a multiplicity of infection (MOI) of 10 for 4 hours.

-

Wash the cells with PBS to remove extracellular bacteria and then treat with amikacin (e.g., 200 µg/mL) for 2 hours to kill any remaining extracellular bacteria.

-

Wash the cells again and add fresh RPMI medium containing different concentrations of this compound (e.g., 1x and 2x MIC).

-

Incubate the infected cells for up to 3 days.

-

At desired time points, wash the cells and lyse them with sterile water to release intracellular bacteria.

-

Serially dilute the lysate and plate on 7H10 agar to determine the intracellular CFU count.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Caption: Proposed dual-action mechanism of this compound against M. abscessus.

Caption: Step-wise workflow for evaluating this compound as an antimicrobial agent.

References

Application Notes and Protocols: Coe-pnh2 in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coe-pnh2 is a novel synthetic antimicrobial agent belonging to the class of conjugated oligoelectrolytes (COEs). It has demonstrated significant bactericidal activity, particularly against notoriously difficult-to-treat nontuberculous mycobacteria, such as Mycobacterium abscessus (Mab). The escalating threat of antimicrobial resistance necessitates the exploration of innovative therapeutic strategies, including combination therapies that can enhance efficacy, reduce the likelihood of resistance development, and lower required dosages of individual agents. This compound, with its unique mechanism of action, presents a promising candidate for use in combination with existing antibiotics.

The primary mechanism of action for this compound is a dual attack on the bacterial cell.[1][2] It disrupts the physical integrity of the bacterial membrane and simultaneously obstructs essential bioenergetic pathways.[1][2] This multifaceted approach is effective against both replicating and dormant forms of M. abscessus and is associated with a low frequency of resistance development.[1]

Recent research has highlighted the potential of this compound as an antibiotic adjuvant. Studies have shown that this compound acts synergistically with certain antibiotics and additively with others, enhancing their overall antimicrobial effect against M. abscessus. This suggests that incorporating this compound into treatment regimens could overcome existing drug resistance and improve patient outcomes.

These application notes provide a summary of the known synergistic interactions of this compound, detailed protocols for assessing antibiotic synergy, and a visualization of its mechanism of action.

Data Presentation: this compound Combination Therapy

The following tables summarize the observed interactions between this compound and other antibiotics against Mycobacterium abscessus.

Table 1: Qualitative Summary of this compound Interactions with First-Line Antibiotics

| Antibiotic | Class | Interaction with this compound |

| Amikacin (B45834) (AMK) | Aminoglycoside | Synergistic |

| Imipenem (B608078) (IPM) | Carbapenem | Synergistic |

| Clarithromycin (CLR) | Macrolide | Additive |

| Linezolid (LZD) | Oxazolidinone | Additive |

Note: This information is based on initial findings. Quantitative data from checkerboard assays (i.e., Fractional Inhibitory Concentration Index - FICI) for this compound combinations were not publicly available in the referenced literature. The following table provides an example of how such data would be presented.

Table 2: Example Quantitative Synergy Data Presentation (Checkerboard Assay - FICI Values)

| Combination | Test Organism | MIC of Agent A Alone (µg/mL) | MIC of Agent B Alone (µg/mL) | MIC of Agent A in Combination (µg/mL) | MIC of Agent B in Combination (µg/mL) | FICI | Interpretation |

| Imipenem + Amikacin | P. aeruginosa | 256 | 512 | 1 | 4 | 0.011 | Synergy |

| Ciprofloxacin + Amikacin | A. baumannii | >32 | >32 | >32 | >32 | >1 | Indifference |

FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy: FICI ≤ 0.5; Additive/Indifference: 0.5 < FICI ≤ 4; Antagonism: FICI > 4.

Signaling Pathways and Experimental Workflows

dot

Caption: Dual mechanism of action of this compound against mycobacteria.

dot

Caption: Workflow for the checkerboard assay to determine antibiotic synergy.

dot

Caption: Workflow for the time-kill curve assay.

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

This protocol is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction between this compound and another antibiotic.

Materials:

-

This compound

-

Second antibiotic of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U- or V-bottom)

-

Mycobacterium abscessus strain

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Incubator (37°C)

-

Multichannel pipette

Procedure:

-

Preparation of Antibiotic Stock Solutions:

-

Prepare stock solutions of this compound and the second antibiotic in a suitable solvent at a concentration 100x the expected Minimum Inhibitory Concentration (MIC).

-

Further dilute the stock solutions in CAMHB to create working solutions at 4x the highest concentration to be tested.

-

-

Plate Setup:

-

In a 96-well plate, add 50 µL of CAMHB to all wells.

-

Add 50 µL of the 4x this compound working solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard 50 µL from column 10. Column 11 will serve as the control for the second antibiotic alone.

-

Add 50 µL of the 4x second antibiotic working solution to all wells in row A. Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, up to row G. Discard 50 µL from row G. Row H will serve as the control for this compound alone.

-

The result is a checkerboard of antibiotic concentrations. Well H11 will contain no antibiotics.

-

-

Inoculum Preparation and Inoculation:

-

From a fresh culture, prepare a suspension of M. abscessus in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the final bacterial inoculum to each well of the microtiter plate.

-

Well H12 should contain only broth and inoculum to serve as a growth control.

-

-

Incubation and Reading:

-

Seal the plate and incubate at 37°C for 24-72 hours, or until sufficient growth is observed in the growth control well.

-

Visually determine the MIC of each antibiotic alone (the lowest concentration with no visible growth in row H and column 11).

-

Determine the MIC of the combination in each well where growth is inhibited.

-

-

Data Analysis:

-

Calculate the FICI for each well showing no growth:

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

-

FICI = FIC of this compound + FIC of Antibiotic B

-

-

The lowest FICI value is reported. Interpretation is as follows:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

-

Time-Kill Curve Assay

This protocol assesses the rate of bacterial killing by this compound alone and in combination with another antibiotic over time.

Materials:

-

This compound

-

Second antibiotic of interest

-

CAMHB

-

Sterile culture tubes

-

Mycobacterium abscessus strain

-

Sterile saline or PBS

-

Agar plates (e.g., Middlebrook 7H10 or Tryptic Soy Agar)

-

Incubator with shaking capabilities (37°C)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Inoculate M. abscessus into CAMHB and grow to early-log or mid-log phase (typically an OD600 of 0.2-0.5).

-

Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

-

Experimental Setup:

-

Prepare culture tubes with CAMHB containing the following:

-

No antibiotic (growth control)

-

This compound at a clinically relevant concentration (e.g., 1x or 2x MIC)

-

Second antibiotic at a clinically relevant concentration (e.g., 1x or 2x MIC)

-

Combination of this compound and the second antibiotic at the same concentrations.

-

-

Inoculate each tube with the prepared bacterial suspension.

-

-

Time-Point Sampling and Plating:

-

Incubate all tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

-

Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

-

Plate 100 µL of appropriate dilutions onto agar plates in duplicate or triplicate.

-

-

Incubation and Colony Counting:

-

Incubate the plates at 37°C for a sufficient duration for colonies to become visible.

-

Count the colonies on plates that have a countable number (typically 30-300 colonies).

-

-

Data Analysis:

-

Calculate the CFU/mL for each time point for each condition.

-

Plot the log10 CFU/mL versus time for each condition.

-

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

-

Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

-

Bacteriostatic activity is a < 3-log10 reduction in CFU/mL from the initial inoculum.

-

Conclusion

This compound represents a promising new class of antimicrobial agents with a dual mechanism of action that is effective against Mycobacterium abscessus. Its demonstrated synergistic and additive effects when combined with first-line antibiotics like amikacin and imipenem underscore its potential as a valuable component of future therapeutic regimens. The protocols provided herein offer standardized methods for researchers to further investigate and quantify the synergistic potential of this compound with a broader range of antimicrobial agents, paving the way for the development of more effective treatments against multidrug-resistant infections.

References

Application Notes and Protocols for Coe-pnh2 Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for assessing the in vitro cytotoxicity of Coe-pnh2, a novel conjugated oligoelectrolyte (COE) with potent antimicrobial properties.[1] this compound has demonstrated high efficacy against Mycobacterium abscessus by disrupting the bacterial membrane and essential bioenergetic pathways.[2] An essential component of its preclinical development is the thorough evaluation of its safety profile and potential toxicity to mammalian cells.[2] This document outlines the key assays and detailed protocols required to determine the cytotoxic profile of this compound.

General Experimental Workflow

A systematic approach is crucial for evaluating the cytotoxic potential of a new chemical entity. The workflow begins with preparing the compound and culturing the appropriate cell lines, followed by treatment and execution of specific assays to measure cell viability, membrane integrity, and the mechanism of cell death.

References

Practical Guide to Coe-pnh2 Solution Preparation for Experiments

Introduction

Coe-pnh2 is a novel conjugated oligoelectrolyte (COE) with potent antibacterial activity, particularly against drug-resistant strains of Mycobacterium abscessus (Mab).[1][2][3] Its mechanism of action involves the disruption of the bacterial cell envelope and the inhibition of essential bioenergetic pathways, leading to a depletion of intracellular ATP.[1][4] This document provides a detailed practical guide for researchers, scientists, and drug development professionals on the preparation of this compound solutions for various experimental applications.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for accurate solution preparation and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₅₄H₉₈Cl₈N₈O₄ | PubChem |

| Molecular Weight | 1207.0 g/mol | PubChem |

| Synonyms | HY-158003, CS-1012071 | PubChem |

| Aqueous Solubility | >100 mg/mL | --INVALID-LINK-- |

| MIC₉₀ vs. M. abscessus | 26 µM | --INVALID-LINK-- |

| IC₅₀ vs. HepG2 cells | 3447 µg/mL | --INVALID-LINK-- |

| Hemolytic Activity | Low | --INVALID-LINK-- |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Analytical balance

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood.

-

Calculate Required Mass:

-

To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000

-

Mass (mg) = 0.010 mol/L × 0.001 L × 1207.0 g/mol × 1000 = 12.07 mg

-

-

-

Weighing:

-

Carefully weigh 12.07 mg of this compound powder using an analytical balance.

-

-

Dissolution:

-

Transfer the weighed this compound powder into a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

-

Solubilization:

-

Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

-

-

Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the 10 mM this compound stock solution to prepare working solutions for cell-based assays.

Materials: